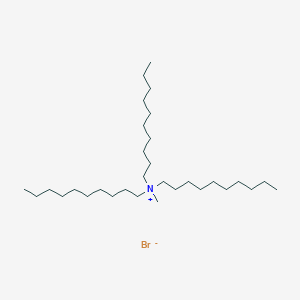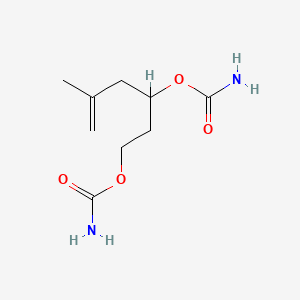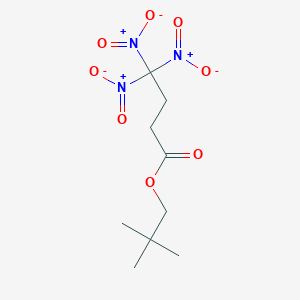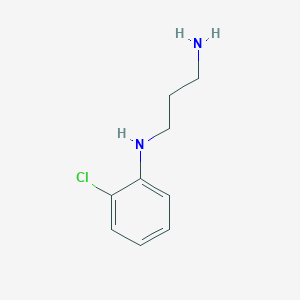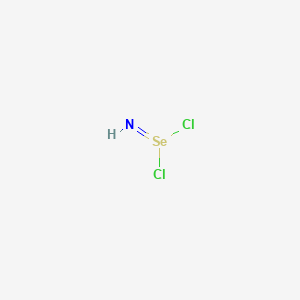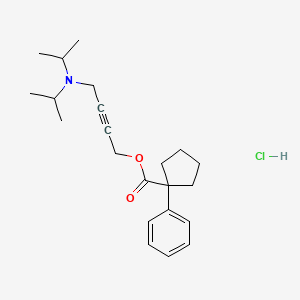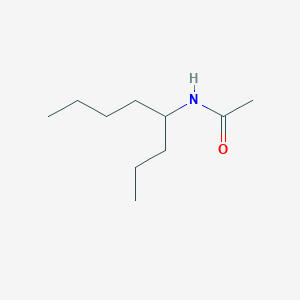
N-(Octan-4-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Octan-4-YL)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Octan-4-YL)acetamide typically involves the reaction of octan-4-amine with acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product. The general reaction scheme is as follows: [ \text{Octan-4-amine} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Octan-4-YL)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Applications De Recherche Scientifique
N-(Octan-4-YL)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(Octan-4-YL)acetamide involves its interaction with specific molecular targets. The acetamide group can form hydrogen bonds with biological molecules, influencing their activity. The octyl chain provides hydrophobic interactions, which can affect the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
- N-(Octan-2-YL)acetamide
- N-(Octan-3-YL)acetamide
- N-(Octan-5-YL)acetamide
Comparison: N-(Octan-4-YL)acetamide is unique due to the position of the acetamide group on the octyl chain. This structural variation can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different solubility, stability, and interaction with biological targets.
Propriétés
Numéro CAS |
23601-97-0 |
|---|---|
Formule moléculaire |
C10H21NO |
Poids moléculaire |
171.28 g/mol |
Nom IUPAC |
N-octan-4-ylacetamide |
InChI |
InChI=1S/C10H21NO/c1-4-6-8-10(7-5-2)11-9(3)12/h10H,4-8H2,1-3H3,(H,11,12) |
Clé InChI |
QMIJXAJKOCVMFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CCC)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


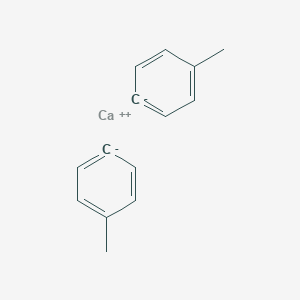
![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)
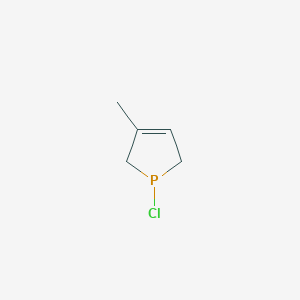
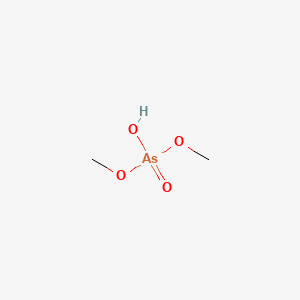

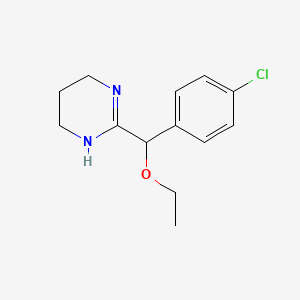
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)
